molecular formula C20H26N2O2 B14850198 3-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

3-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14850198
M. Wt: 326.4 g/mol
InChI Key: LCDJMIHRJMHXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a naphthalene ring, a piperazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Another method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant for C-H bond oxidation and functionalization under metal-free conditions . This method is efficient and provides high yields of the desired ester.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions

®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Organolithium, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, tert-butyl esters are used as protecting groups for carboxylic acids due to their stability and ease of removal under acidic conditions . This makes them useful in the synthesis of peptides and other complex molecules.

Mechanism of Action

The mechanism of action of ®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters of other carboxylic acids: These compounds share the tert-butyl ester group but differ in the rest of their structure.

    Naphthalene derivatives: Compounds with a naphthalene ring but different functional groups attached.

    Piperazine derivatives: Compounds containing a piperazine ring with various substituents.

Uniqueness

®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of a naphthalene ring, a piperazine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl 3-(naphthalen-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-11-10-21-18(14-22)13-15-8-9-16-6-4-5-7-17(16)12-15/h4-9,12,18,21H,10-11,13-14H2,1-3H3

InChI Key

LCDJMIHRJMHXHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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